2,3-dichloro-N-(2-fluorobenzyl)benzamide
Description
2,3-Dichloro-N-(2-fluorobenzyl)benzamide (CAS: 477886-33-2; molecular formula: C₁₄H₁₀Cl₂FNO) is a halogenated benzamide derivative featuring a 2,3-dichlorobenzoyl group linked via an amide bond to a 2-fluorobenzylamine moiety.
Properties
IUPAC Name |
2,3-dichloro-N-[(2-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-11-6-3-5-10(13(11)16)14(19)18-8-9-4-1-2-7-12(9)17/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKSEYLJMPDFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C(=CC=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(2-fluorobenzyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 2,3-dichloro-N-(2-fluorobenzyl)benzamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(2-fluorobenzyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of amines.
Scientific Research Applications
2,3-dichloro-N-(2-fluorobenzyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated benzamides.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(2-fluorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
Fluorinated Analogues
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) :
- Structure : Contains three fluorine atoms (2-fluorobenzoyl and 2,3-difluoroaniline).
- Crystal Packing : Aromatic rings are nearly coplanar (interplanar angle: 0.5°), with amide planes tilted at ~23° due to 1D amide···amide hydrogen bonds. Synthons involving C-F···H-N and C-H···F interactions stabilize the lattice .
- Comparison : The absence of chlorine in Fo23 reduces steric hindrance compared to the target compound, likely resulting in different solubility and melting points.
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) :
Chlorinated Analogues
- 2-Chloro-N-(2,3-dichlorophenyl)benzamide: Structure: Chlorine at positions 2 (benzoyl) and 2,3 (aniline). Conformation: Trans arrangement of the amide N–H and C=O bonds, similar to the target compound .
- Activity: Cardiotonic agent with improved efficacy due to extended aromatic systems .
Data Tables
Table 1: Structural and Functional Comparison of Selected Benzamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
